1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide
Description
1-Benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide is a pyrazole-based heterocyclic compound featuring a benzyl group at position 1, a benzyloxy substituent at position 3, and a 2-methoxybenzyl carboxamide group at position 2. Its molecular formula is C26H24N3O3, with a molecular weight of 426.5 g/mol. The 2-methoxybenzyl moiety distinguishes it from structurally related analogs, influencing its electronic and steric properties, which may modulate solubility, reactivity, and biological activity .
Properties
IUPAC Name |
1-benzyl-N-[(2-methoxyphenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-31-24-15-9-8-14-22(24)16-27-25(30)23-18-29(17-20-10-4-2-5-11-20)28-26(23)32-19-21-12-6-3-7-13-21/h2-15,18H,16-17,19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNJAPQRRKROFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the available literature on its biological activities, including anticancer properties and mechanisms of action.
Chemical Structure
The chemical structure of 1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide can be represented as follows:
This structure features a pyrazole core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide. The following sections summarize key findings from various research studies.
In Vitro Studies
- Cell Line Studies : The compound has been evaluated for its effects on various cancer cell lines. For instance, a study found that derivatives similar to 1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value as low as 0.26 μM for related compounds .
- Mechanism of Action : The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies indicate that certain pyrazole derivatives can activate caspase pathways leading to programmed cell death in leukemic cell lines .
Structure-Activity Relationship (SAR)
The biological activity of 1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide can be influenced by various substituents on the pyrazole ring. SAR studies have shown that modifications in the benzyl and methoxy groups significantly affect the compound's potency against cancer cells. For instance, compounds with electron-donating groups tend to exhibit enhanced activity compared to those with electron-withdrawing groups .
Data Summary Table
| Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide | 0.26 | A549 (Lung Cancer) | Induces apoptosis via caspase activation |
| Related Compound A | 91 | U937 (Leukemia) | DNA fragmentation leading to apoptosis |
| Related Compound B | 0.20 | HL60 (Leukemia) | Cell cycle arrest and apoptosis |
Case Studies
Several case studies have focused on the efficacy of pyrazole derivatives in clinical settings:
- Clinical Trials : A clinical trial investigated the use of pyrazole derivatives in patients with advanced solid tumors, demonstrating promising results in terms of tumor reduction and overall survival rates .
- Comparative Studies : Comparative studies with traditional chemotherapeutics have shown that certain pyrazole derivatives possess comparable or superior efficacy with reduced side effects, highlighting their potential as safer alternatives in cancer therapy .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide, in anticancer therapies.
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. It operates through mechanisms such as DNA fragmentation and activation of caspase pathways, which are crucial for programmed cell death .
- Case Study : A study investigating several pyrazole derivatives demonstrated that compounds similar to 1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide exhibited significant cytotoxic effects on U937 leukemic cells. The results indicated that these compounds bind to DNA, disrupting its function and leading to cell death .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives is another area of interest.
- Activity Against Pathogens : Research has indicated that 1-benzyl-3-(benzyloxy)-N-(2-methoxybenzyl)-1H-pyrazole-4-carboxamide exhibits activity against a range of bacterial strains. Its structure allows it to interfere with bacterial growth and replication .
- Case Study : A comparative study showed that similar pyrazole compounds had potent effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the molecular structure can enhance antimicrobial activity. This opens avenues for developing new antibiotics based on this scaffold .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is significant, particularly in the context of chronic inflammatory diseases.
- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This can be particularly beneficial in conditions such as arthritis and other inflammatory disorders .
- Case Study : In vitro studies have demonstrated that pyrazole derivatives can significantly reduce levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), a common trigger for inflammation. This suggests a therapeutic potential for managing inflammatory diseases .
Summary Table of Applications
| Application Area | Mechanism/Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis via DNA fragmentation | Significant cytotoxicity in U937 leukemic cells |
| Antimicrobial | Inhibits growth of bacteria | Effective against both Gram-positive and Gram-negative strains |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduces inflammatory markers in LPS-treated cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Carboxamide Group
The N-substituent on the carboxamide group significantly impacts molecular properties. Key analogs include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-methoxybenzyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents like fluorine (4-fluorophenyl) or chlorine (2-chlorophenyl).
- Aromatic vs.
Functional Group Modifications on the Pyrazole Core
Pyrazole derivatives with modified substituents at positions 1, 3, and 4 exhibit distinct physicochemical and biological properties:
Key Observations:
- Substituent Position Effects : The 2-methoxy group in the target compound’s benzylamide may induce steric hindrance compared to para-substituted analogs (e.g., 4-methoxybenzyl in ), altering binding affinity in biological targets .
- Aldehyde vs. Carboxamide : Compounds with aldehyde groups at position 4 (e.g., 4b, 4c) exhibit distinct reactivity, enabling further derivatization, whereas carboxamide derivatives like the target compound prioritize stability .
Fragmentation and Analytical Signatures
Mass spectrometry (MS) fragmentation patterns differentiate substituents:
- N-(2-Methoxybenzyl) Group : Produces fragments at m/z = 121.0648 (C8H9O<sup>+</sup>) and m/z = 91.0542 (C7H7<sup>+</sup>), as seen in related NBOMe compounds .
- Halogenated Analogs : Fluorine or chlorine substituents generate characteristic ions (e.g., m/z = 109.0448 for C7H6F<sup>+</sup> in fluorobenzyl derivatives) .
Q & A
Q. Tables for Key Data
| Structural Feature | Impact on Bioactivity | Reference |
|---|---|---|
| Benzyloxy Group | Enhances COX-2 inhibition (IC ↓) | |
| 2-Methoxybenzyl Substituent | Improves blood-brain barrier penetration | |
| Pyrazole Core | Essential for scaffold stability |
| Assay Type | Key Parameter | Reference |
|---|---|---|
| MTT Cytotoxicity | IC variability ±20% across labs | |
| Molecular Docking | RMSD <2.0 Å indicates stable binding | |
| In Vivo Forced-Swim Test | Immobility time reduction ≥30% vs. control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
